1-(4-Nitrophenyl)propan-1-one
Overview
Description
1-(4-Nitrophenyl)propan-1-one, also known as 4’-Nitropropiophenone, is an organic compound with the molecular formula C9H9NO3. It is a yellow crystalline solid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring and a propanone group (-COCH2CH3) attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)propan-1-one can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-nitrobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H5NO2} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{C9H9NO3} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)propan-1-one undergoes various chemical reactions, including:
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Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride. [ \text{C9H9NO3} + 3\text{H2} \xrightarrow{\text{Pd/C}} \text{C9H11NO} + 2\text{H2O} ]
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Oxidation: The propanone group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate. [ \text{C9H9NO3} + 2\text{KMnO4} + 2\text{H2O} \rightarrow \text{C9H9NO4} + 2\text{MnO2} + 2\text{KOH} ]
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Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 1-(4-Aminophenyl)propan-1-one.
Oxidation: 1-(4-Nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)propan-1-one depends on its chemical reactivity. The nitro group is electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. The propanone group can undergo various transformations, contributing to the compound’s versatility in synthesis. The molecular targets and pathways involved vary based on the specific application and the chemical reactions it undergoes.
Comparison with Similar Compounds
1-(4-Nitrophenyl)propan-1-one can be compared with other similar compounds such as:
1-(4-Nitrophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(4-Aminophenyl)propan-1-one: The amino derivative obtained by reducing the nitro group.
1-(4-Nitrophenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness: this compound is unique due to its specific combination of a nitro group and a propanone group, which imparts distinct chemical reactivity and applications in synthesis.
Properties
IUPAC Name |
1-(4-nitrophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSEJJUUBOESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191012 | |
Record name | 1-Propanone, 1-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3758-70-1 | |
Record name | 1-(4-Nitrophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3758-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-NITROPROPIOPHENONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 1-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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